molecular formula C12H11F3N2OS B2919496 1,1,1-trifluoro-3-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propan-2-ol CAS No. 478045-99-7

1,1,1-trifluoro-3-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propan-2-ol

Cat. No.: B2919496
CAS No.: 478045-99-7
M. Wt: 288.29
InChI Key: IISLHZMNGGNABA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,1-trifluoro-3-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propan-2-ol is a compound with the molecular formula C12H11F3N2OS It is characterized by the presence of trifluoromethyl, phenyl, and imidazole groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-trifluoro-3-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propan-2-ol typically involves the reaction of 1-phenyl-1H-imidazole-2-thiol with 1,1,1-trifluoro-2,3-epoxypropane under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

1,1,1-trifluoro-3-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 1,1,1-trifluoro-3-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propan-2-one.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted trifluoromethyl derivatives.

Scientific Research Applications

1,1,1-trifluoro-3-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1-trifluoro-3-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propan-2-yl furan-2-carboxylate
  • 1,1,1-trifluoro-3-phenyl-2-propanone
  • 4,4,4-trifluoro-1-phenyl-1,3-butanedione

Uniqueness

1,1,1-trifluoro-3-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propan-2-ol is unique due to the combination of its trifluoromethyl, phenyl, and imidazole groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1,1,1-trifluoro-3-(1-phenylimidazol-2-yl)sulfanylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2OS/c13-12(14,15)10(18)8-19-11-16-6-7-17(11)9-4-2-1-3-5-9/h1-7,10,18H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISLHZMNGGNABA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CN=C2SCC(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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